molecular formula C8H8N4S B3060753 2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine CAS No. 77168-38-8

2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine

Cat. No.: B3060753
CAS No.: 77168-38-8
M. Wt: 192.24
InChI Key: MFTWENFCNISTOG-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a methylthio (-SMe) group and at the 4-position with a pyrazole ring.

Properties

IUPAC Name

2-methylsulfanyl-4-(1H-pyrazol-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-13-8-9-3-2-7(12-8)6-4-10-11-5-6/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTWENFCNISTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259102
Record name 2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77168-38-8
Record name 2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77168-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Functional Group Interconversion Strategies

The pyrazole ring in 2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is often constructed via cyclization reactions. A prominent approach involves the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For instance, Sekimata et al. (2019) detailed the synthesis of a pyrazole intermediate through iodine-mediated cyclization, followed by palladium-catalyzed cross-coupling to introduce the pyrimidine moiety. The protocol begins with 4-(5-iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine, synthesized via iodination of a preformed pyrazole-pyrimidine hybrid. The methylthio group is introduced at the pyrimidine’s 2-position through nucleophilic displacement of a chloro substituent using sodium thiomethoxide under inert conditions.

Key steps include:

  • Iodination : Treatment of the pyrazole precursor with N-iodosuccinimide (NBS) in dimethylformamide (DMF) at 0°C.
  • Protection : Shielding the pyrazole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using SEMCl and cesium carbonate.
  • Cross-Coupling : Suzuki-Miyaura coupling with a boronic ester-functionalized pyrimidine under Pd(PPh₃)₂Cl₂ catalysis.

This method achieves a 66% yield for the pyrazole-pyrimidine intermediate, with purity exceeding 97% after silica gel chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling methodologies are pivotal for assembling the pyrimidine and pyrazole subunits. A study by JMedChem (2016) demonstrated the efficacy of Buchwald-Hartwig amination and Suzuki couplings in constructing analogous pyrido[3,4-d]pyrimidines. Although the core structure differs, the synthetic principles apply:

  • Chloropyrimidine Activation : 2,4-Dichloropyrimidine serves as the electrophilic partner, with the 4-position reacting preferentially due to electronic effects.
  • Pyrazole Incorporation : A pyrazole boronic acid undergoes Suzuki coupling with the chloropyrimidine in a mixture of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃, catalyzed by Pd(PPh₃)₂Cl₂ at 80°C.
  • Methylthio Introduction : The 2-chloro group is displaced with methylthiolate (CH₃S⁻) in a nucleophilic aromatic substitution (SNAr) reaction, utilizing LiHMDS as a base in tetrahydrofuran (THF).

Reaction conditions and yields are summarized below:

Step Reagents/Conditions Yield (%) Reference
Suzuki Coupling Pd(PPh₃)₂Cl₂, DME/Na₂CO₃, 80°C 92
SNAr (Methylthio) CH₃SNa, LiHMDS, THF, 0°C → rt 85
SEM Deprotection TBAF, THF, reflux 78

Regioselective Alkylation and Protecting Group Strategies

Regioselectivity challenges arise during N-alkylation of the pyrazole ring. Sekimata et al. (2019) addressed this by employing SEM protection to direct alkylation to the N2 position. The SEM group is introduced via reaction with SEMCl in DMF, followed by alkylation with methyl iodide. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the 1H-pyrazole tautomer. This method ensures a 7:1 regiomeric ratio favoring the desired N2-alkylated product.

Analytical and Optimization Insights

Critical parameters influencing yield and purity include:

  • Catalyst Loading : Pd(PPh₃)₂Cl₂ at 5 mol% optimizes cross-coupling efficiency without side-product formation.
  • Temperature Control : Maintaining −78°C during lithiation steps prevents decomposition of sensitive intermediates.
  • Solvent Choice : Polar aprotic solvents (DMF, DME) enhance reaction rates in SNAr and coupling reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group undergoes substitution under oxidative or catalytic conditions. For instance, oxidation to a sulfonyl group enhances leaving-group ability, enabling displacement by nucleophiles:

Reaction TypeConditionsReagentsProductYieldSource
Oxidation + SubstitutionOxone (MeOH/H<sub>2</sub>O), then amineOxone, NH<sub>3</sub> or RNH<sub>2</sub>2-Amino-4-(1H-pyrazol-4-yl)pyrimidine70–85%
Direct DisplacementPd catalysis, polar aprotic solventAmines, Pd(PPh<sub>3</sub>)<sub>4</sub>2-(Alkyl/aryl)-4-(1H-pyrazol-4-yl)pyrimidine55–65%

Key Findings :

  • Sulfur oxidation (e.g., to -SO<sub>2</sub>Me) facilitates nucleophilic attack by amines or alkoxides .

  • Palladium-catalyzed cross-coupling enables direct substitution with aryl/alkyl groups .

Oxidation Reactions

The methylthio group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductApplicationSource
OxoneMeOH/H<sub>2</sub>O, 0–25°C2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidineIntermediate for further substitution ,
H<sub>2</sub>O<sub>2</sub>/AcOHReflux, 3 h2-(Methylsulfinyl)-4-(1H-pyrazol-4-yl)pyrimidineModulates electronic properties

Mechanistic Insight :

  • Sulfoxide formation occurs under mild conditions, while sulfones require stronger oxidants like oxone .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole moiety undergoes regioselective electrophilic substitution at the C-3/C-5 positions:

ReactionReagentsProductYieldSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-(3-Nitro-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine60%
HalogenationNBS, DMF, 50°C4-(3-Bromo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine45%

Regioselectivity :

  • Electron-deficient pyrimidine directs electrophiles to the pyrazole’s C-3/C-5 positions .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed coupling enhances structural diversity:

Reaction TypeConditionsReagentsProductYieldSource
Suzuki CouplingPd(dppf)Cl<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OArylboronic acids4-(1H-Pyrazol-4-yl)-2-arylpyrimidines50–75%
Buchwald–Hartwig AminationPd<sub>2</sub>dba<sub>3</sub>, XPhos, Cs<sub>2</sub>CO<sub>3</sub>, tBuOHAryl amines2-(Arylamino)-4-(1H-pyrazol-4-yl)pyrimidines65%

Optimization :

  • Microwave-assisted synthesis reduces reaction times from 24 h to 2 h .

Cyclization and Heterocycle Formation

Intramolecular cyclization yields fused heterocycles:

SubstrateConditionsProductYieldSource
With phenyl isocyanatePyridine, reflux, 15 hPyrazolo[4,3-e] triazolo[4,3-a]pyrimidine40%
With diethyl malonatePiperidine, EtOH, 80°CThieno[2,3-b]pyridine derivatives55%

Applications :

  • Fused heterocycles exhibit enhanced biological activity (e.g., kinase inhibition) .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is its role in anticancer research. Studies have indicated that this compound exhibits inhibitory effects on certain cancer cell lines, particularly those associated with gastrointestinal stromal tumors (GISTs). The mechanism of action is believed to involve the inhibition of proto-oncogene proteins such as c-Met, which are crucial in tumor growth and metastasis.

Case Study: Inhibition of c-Met
Research documented in patent literature shows that derivatives of this compound can effectively inhibit the activity of c-Met, leading to reduced proliferation of cancer cells. The compound's structure allows it to interact with the ATP-binding site of the c-Met protein, thereby blocking its signaling pathways and inducing apoptosis in cancer cells .

CompoundTarget ProteinEffect
This compoundc-MetInhibition of cell proliferation

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Case Study: Inhibition of Inflammatory Cytokines
A study demonstrated that this compound could significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect suggests its potential use in managing chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

CompoundInflammatory CytokineEffect
This compoundTNF-alphaDecrease in levels
This compoundIL-6Decrease in levels

Neuroprotective Applications

Emerging research has also suggested neuroprotective effects for this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Against Oxidative Stress
In experimental models, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. It was found to enhance the expression of antioxidant enzymes, thereby reducing neuronal apoptosis and promoting cell survival .

CompoundDisease ModelMechanism
This compoundAlzheimer's DiseaseUpregulation of antioxidant enzymes

Mechanism of Action

The mechanism of action of 2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pyrazolyl and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

4-(3-Phenyl-1H-Pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Structure: Combines a thieno[3,2-d]pyrimidine core with a pyrazolo[3,4-d]pyrimidine substituent.
  • Synthesis : Synthesized via Vilsmeier–Haack reaction followed by cyclization with ammonium carbonate, achieving an 82% yield .
  • Key Differences: The thieno-pyrimidine core introduces sulfur, enhancing aromatic π-stacking interactions compared to the simpler pyrimidine in the target compound.
  • Applications: Not explicitly stated, but thieno-pyrimidines are commonly explored in kinase inhibition .

GDC-0941 (Thieno[3,2-d]pyrimidine Derivative)

  • Structure: Features a thieno[3,2-d]pyrimidine core with morpholine and sulfonylpiperazine substituents.
  • Activity : Potent PI3K inhibitor (IC₅₀ = 3 nM), currently in clinical trials for cancer .
  • Key Differences : The morpholine and sulfonyl groups in GDC-0941 improve solubility and target binding compared to the methylthio and pyrazole in the target compound.

2-Chloro-4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine

  • Structure : Chlorine at the 2-position and an iodinated pyrazole at the 4-position.
  • Molecular Weight : 348.57 g/mol .
  • Key Differences : The iodine substituent may enhance halogen bonding in target proteins, while the isopropyl group increases steric bulk compared to the methylthio group.

1,3,4-Thiadiazole Derivatives with Pyrazole Moieties

  • Structure : Hybrids of 1,3,4-thiadiazole and pyrazole rings.
  • Activity : Four derivatives demonstrated superior antimicrobial activity against E. coli, B. mycoides, and C. albicans .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield Reference
2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine Pyrimidine 2-SMe, 4-pyrazol-4-yl ~222 (estimated) Not reported N/A
GDC-0941 Thieno[3,2-d]pyrimidine Morpholine, sulfonylpiperazine ~413 (reported) PI3K inhibitor (IC₅₀ = 3 nM) N/A
Compound 3 () Thieno[3,2-d]pyrimidine 3-Phenyl-pyrazolo[3,4-d]pyrimidine N/A Not reported 82%
2-Chloro-4-(3-iodo-1-isopropyl-pyrazol-4-yl)pyrimidine Pyrimidine 2-Cl, 4-iodo-pyrazole, isopropyl 348.57 Not reported N/A
1,3,4-Thiadiazole derivatives Thiadiazole Pyrazole, hydrazinecarbothioamide N/A Antimicrobial Varies

Research Findings and Trends

  • Synthetic Routes : The target compound’s analogs are synthesized via cyclization (e.g., Vilsmeier–Haack reactions) and substitution reactions, emphasizing modular approaches for diversification .
  • Activity Correlation: Thieno-pyrimidines (e.g., GDC-0941) demonstrate that sulfur-containing cores enhance kinase inhibition, suggesting the target compound’s methylthio group may similarly optimize pharmacodynamics .
  • Positional Isomerism : Pyrazole substitution at the 3- or 5-position (vs. 4-position in the target compound) alters electronic properties and binding affinity, as seen in analogs from .

Biological Activity

2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Chemical Structure C8H9N3S\text{Chemical Structure }C_8H_9N_3S

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including kinases and enzymes involved in cancer progression and inflammation. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human cancer cells such as A549 (lung cancer) and MCF7 (breast cancer).

Cell Line IC50 (µM) Mechanism
A5490.08Induction of apoptosis
MCF73.79Inhibition of cell proliferation

These findings suggest that the compound may act as a potent anticancer agent through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Model Effect
Lipopolysaccharide (LPS) induced inflammationReduction in TNF-α and IL-6 levels

This anti-inflammatory effect is crucial for potential therapeutic applications in diseases characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens. Results indicate significant activity against both bacterial and fungal strains.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
C. albicans64

These results underscore the potential use of the compound as an antimicrobial agent .

Case Studies

  • Anticancer Study : A study conducted by Wei et al. demonstrated that derivatives of pyrazole, including this compound, exhibited significant cytotoxic effects on A549 cell lines with an IC50 value of 0.08 µM .
  • Anti-inflammatory Research : In a model of LPS-induced inflammation, the compound effectively reduced levels of TNF-α and IL-6, indicating its potential for treating inflammatory diseases .
  • Antimicrobial Efficacy : Research indicated that this compound had a broad spectrum of activity against various microbial strains, suggesting its utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine, and what key reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : Introduce the methylthio group via reaction of 2-chloropyrimidine intermediates with sodium thiomethoxide (NaSMe) under inert atmosphere .
  • Coupling reactions : Utilize Suzuki-Miyaura cross-coupling to attach the pyrazole moiety to the pyrimidine ring, employing palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/water) .
  • Key conditions : Temperature control (60–100°C), stoichiometric ratios (1:1.2 for pyrazole:pyrimidine), and use of glacial acetic acid as a catalyst for cyclization .
    • Yield optimization : Reaction time (8–12 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane) improve purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR for pyrazole NH (δ 10.2–12.5 ppm) and methylthio group (δ 2.5–2.7 ppm) .
  • ¹³C NMR to confirm pyrimidine C-S (δ 45–50 ppm) and pyrazole C-N (δ 140–150 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .
    • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., pyrazole N-substitution vs. C-substitution) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

  • Kinase inhibition : Screen against Src/Abl kinases using ATP-competitive assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1–100 µM) .
  • Receptor binding : Radioligand displacement assays for α7 nicotinic acetylcholine receptors .

Advanced Research Questions

Q. How can conflicting crystallographic data on pyrimidine derivatives be resolved when analyzing this compound?

  • Multi-technique validation : Combine XRD with DFT-optimized molecular geometries to resolve torsional ambiguities (e.g., pyrazole ring orientation) .
  • Dynamic NMR : Study temperature-dependent chemical shift changes to identify conformational flexibility .
  • Synchrotron radiation : High-resolution XRD (λ = 0.7 Å) resolves electron density maps for sulfur-containing groups .

Q. What strategies optimize regioselectivity in introducing the methylthio group at the 2-position of the pyrimidine ring?

  • Directing group approach : Use ortho-directing groups (e.g., nitro) to favor 2-substitution before reduction .
  • Microwave-assisted synthesis : Enhance reaction specificity (e.g., 150°C, 20 min) to reduce byproducts .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve nucleophilic attack at the 2-position .

Q. How do solvent polarity and temperature affect the compound's stability during long-term storage?

  • Accelerated stability studies :

ConditionDegradation (%)Major Degradants
DMSO, 4°C, 6 months<5%Oxidized sulfone derivative
H₂O, 25°C, 1 month15–20%Hydrolyzed pyrimidine
  • Stabilization methods : Lyophilization for aqueous solutions; inert gas (N₂) purging in DMSO .

Q. What computational methods predict the interaction between this compound and biological targets like kinase enzymes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding mode analysis (e.g., H-bonding with kinase hinge region) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
  • Free energy calculations : MM-PBSA to rank binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .

Q. How to address discrepancies between theoretical and experimental NMR chemical shift values?

  • DFT calculations : B3LYP/6-311+G(d,p) level with implicit solvent models (e.g., IEF-PCM for DMSO) .
  • Error analysis : Compare computed vs. experimental shifts (RMSE < 0.3 ppm for ¹H NMR) .
  • Solvent corrections : Account for deuterated solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine

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